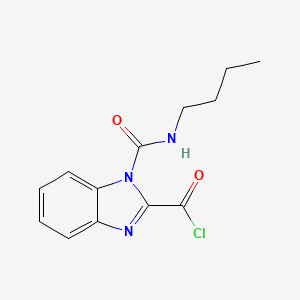
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzimidazole ring substituted with a butylcarbamoyl group and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with butyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Step 1: Benzimidazole is reacted with butyl isocyanate to form the intermediate 1-(Butylcarbamoyl)-1H-benzimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of toxic reagents like phosgene.
化学反応の分析
Types of Reactions
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and toluene are often used to maintain an inert atmosphere.
Catalysts: Catalysts such as triethylamine can be used to enhance the reaction rate.
Major Products
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
科学的研究の応用
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues such as amines and thiols .
類似化合物との比較
Similar Compounds
- 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Propylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
Uniqueness
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group can also affect the compound’s interaction with biological targets, potentially leading to different biological activities .
特性
CAS番号 |
64178-94-5 |
|---|---|
分子式 |
C13H14ClN3O2 |
分子量 |
279.72 g/mol |
IUPAC名 |
1-(butylcarbamoyl)benzimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-15-13(19)17-10-7-5-4-6-9(10)16-12(17)11(14)18/h4-7H,2-3,8H2,1H3,(H,15,19) |
InChIキー |
SUQRSPBQMOVPCO-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



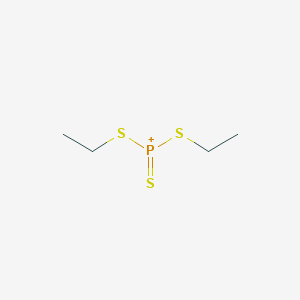

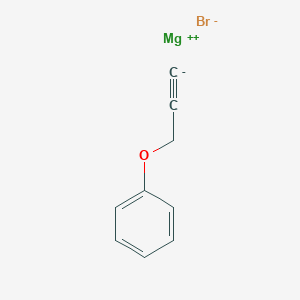
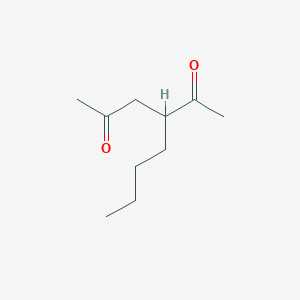
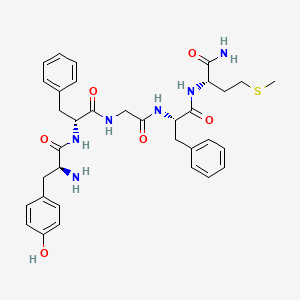
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
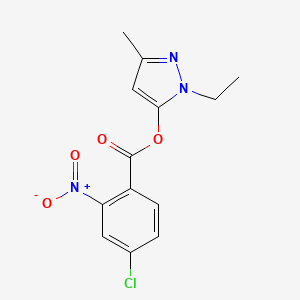
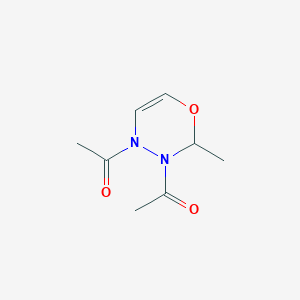
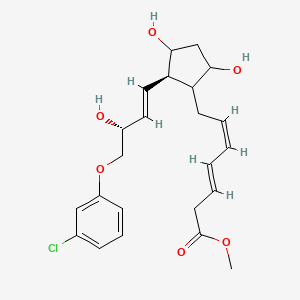
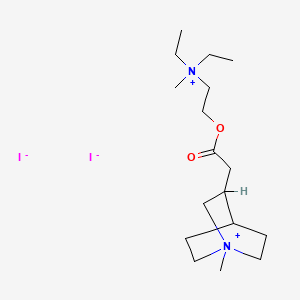

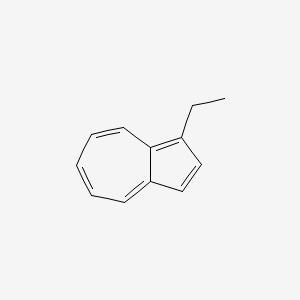
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
